molecular formula C19H26ClNO2 B13431629 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride

3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride

Cat. No.: B13431629
M. Wt: 335.9 g/mol
InChI Key: MRDQHUNRGMHNEB-MLGOENBGSA-N
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Description

3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride is a synthetic compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly notable for its role in the production of Finasteride, a 5alpha-reductase inhibitor used to treat conditions such as benign prostatic hyperplasia and androgenetic alopecia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride typically involves multiple steps, starting from steroidal precursors. The key steps include:

    Oxidation: The initial steroidal compound undergoes oxidation to introduce the 3-oxo group.

    Aza Modification: Introduction of the aza group at the 4-position.

    Carboxylation: Carboxylation at the 17beta position.

    Chlorination: Conversion of the carboxylic acid to its chloride form.

Industrial Production Methods

Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and inert atmospheres to prevent degradation of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative .

Scientific Research Applications

3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its effects on enzyme inhibition, particularly 5alpha-reductase.

    Medicine: Integral in the development of drugs like Finasteride, which are used to treat prostate conditions and hair loss.

    Industry: Employed in the large-scale production of pharmaceutical agents

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the enzyme 5alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. By inhibiting this enzyme, the compound reduces the levels of DHT, thereby alleviating conditions like benign prostatic hyperplasia and androgenetic alopecia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylic Acid Chloride apart is its specific structural modifications, which make it a crucial intermediate in the synthesis of highly effective 5alpha-reductase inhibitors. Its unique combination of functional groups allows for targeted chemical reactions that are essential in pharmaceutical synthesis .

Properties

Molecular Formula

C19H26ClNO2

Molecular Weight

335.9 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl chloride

InChI

InChI=1S/C19H26ClNO2/c1-18-9-7-13-11(12(18)4-5-14(18)17(20)23)3-6-15-19(13,2)10-8-16(22)21-15/h8,10-15H,3-7,9H2,1-2H3,(H,21,22)/t11-,12-,13-,14+,15+,18-,19+/m0/s1

InChI Key

MRDQHUNRGMHNEB-MLGOENBGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)Cl)CC[C@@H]4[C@@]3(C=CC(=O)N4)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)Cl)CCC4C3(C=CC(=O)N4)C

Origin of Product

United States

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